molecular formula C17H20F2N6O4S B4688859 4-({[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}AMINO)-1-ETHYL-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE

4-({[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}AMINO)-1-ETHYL-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4688859
M. Wt: 442.4 g/mol
InChI Key: VPVKQDFDRPBDRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}AMINO)-1-ETHYL-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes difluoromethyl, dimethyl, and pyrazole groups

Preparation Methods

The synthesis of 4-({[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}AMINO)-1-ETHYL-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps, including the formation of the pyrazole ring and subsequent functionalizationIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can replace existing groups on the pyrazole ring.

    Common Reagents and Conditions: Reagents such as oxidizing agents, reducing agents, and various catalysts are used under controlled conditions to facilitate these reactions.

    Major Products:

Scientific Research Applications

4-({[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}AMINO)-1-ETHYL-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Compared to other similar compounds, 4-({[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}AMINO)-1-ETHYL-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include other pyrazole derivatives with different substituents, which may exhibit varying degrees of activity and specificity .

Properties

IUPAC Name

4-[[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonylamino]-1-ethyl-N-(furan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N6O4S/c1-4-24-9-13(14(22-24)16(26)20-8-12-6-5-7-29-12)23-30(27,28)15-10(2)21-25(11(15)3)17(18)19/h5-7,9,17,23H,4,8H2,1-3H3,(H,20,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVKQDFDRPBDRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NCC2=CC=CO2)NS(=O)(=O)C3=C(N(N=C3C)C(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}AMINO)-1-ETHYL-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
4-({[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}AMINO)-1-ETHYL-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
4-({[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}AMINO)-1-ETHYL-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
4-({[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}AMINO)-1-ETHYL-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
4-({[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}AMINO)-1-ETHYL-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
4-({[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}AMINO)-1-ETHYL-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE

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